molecular formula C14H16O8 B018140 Adamantane-1,3,5,7-tetracarboxylic acid CAS No. 100884-80-8

Adamantane-1,3,5,7-tetracarboxylic acid

Cat. No.: B018140
CAS No.: 100884-80-8
M. Wt: 312.27 g/mol
InChI Key: VWAIZPYLEYEEFK-UHFFFAOYSA-N
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Description

Adamantane-1,3,5,7-tetracarboxylic acid is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound contains four carboxylic acid groups attached to the four tetrahedral carbon centers of the adamantane core. Its tetrahedral symmetry and rigid structure make it a valuable molecule in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adamantane-1,3,5,7-tetracarboxylic acid can be synthesized through the alkaline hydrolysis of adamantane-1,3,5,7-tetracarboxamide. The reaction involves treating the amide with a strong base, such as sodium hydroxide, under reflux conditions to yield the desired carboxylic acid .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of robust reaction vessels and precise temperature control is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Adamantane-1,3,5,7-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be further oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms in the carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products:

    Oxidation: Adamantane-1,3,5,7-tetracarboxylic anhydride.

    Reduction: Adamantane-1,3,5,7-tetraol.

    Substitution: Adamantane-1,3,5,7-tetracarboxylate esters or amides.

Scientific Research Applications

Adamantane-1,3,5,7-tetracarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Adamantane-1-carboxylic acid: Contains a single carboxylic acid group, making it less versatile in forming complex structures.

    Adamantane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, offering intermediate functionality compared to the tetracarboxylic acid.

    Adamantane-1,3,5-tricarboxylic acid: Contains three carboxylic acid groups, providing more functional sites than the dicarboxylic acid but fewer than the tetracarboxylic acid.

Uniqueness: Adamantane-1,3,5,7-tetracarboxylic acid stands out due to its four carboxylic acid groups, which allow for the formation of highly symmetrical and stable structures. This makes it particularly valuable in the synthesis of dendrimers and hydrogen-bonded organic frameworks, where multiple functional groups are essential for creating complex architectures .

Properties

IUPAC Name

adamantane-1,3,5,7-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O8/c15-7(16)11-1-12(8(17)18)4-13(2-11,9(19)20)6-14(3-11,5-12)10(21)22/h1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAIZPYLEYEEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347521
Record name 1,3,5,7-Adamantanetetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100884-80-8
Record name 1,3,5,7-Adamantanetetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100884-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,7-Adamantanetetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the crystal structure of Adamantane-1,3,5,7-tetracarboxylic acid unique?

A1: this compound exhibits a remarkable fivefold-diamond structure in its crystalline form. [] This means that the molecules assemble into a complex network reminiscent of the structure of diamond, with each molecule acting as a node within this network.

Q2: How does this compound form inclusion compounds?

A2: The tetracarboxylic acid groups in this molecule are positioned tetrahedrally. This allows them to form strong hydrogen bonds with each other, creating a robust and porous framework. [] This framework can then accommodate various guest molecules within its cavities, leading to the formation of inclusion compounds.

Q3: Are there any limitations to the types of guest molecules that this compound can accommodate?

A4: While this compound shows a high propensity for inclusion compound formation, limitations exist. Attempts to create inclusion compounds with extremely bulky guests have so far been unsuccessful. [] This suggests a size limit to the cavities within the host framework.

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